
Iresinin I
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iresinin I is a glycoside and a betalain. It derives from a betanidin.
科学的研究の応用
Vibrational Spectroscopy in Biological and Biomedical Research
Raman and infrared (IR) spectroscopy have seen significant growth in their application in biological and biomedical research, providing label-free intrinsic chemical information of biological samples at various resolutions. These techniques are crucial for the characterization of stem cells and addressing challenges in stem cell research (Chan & Lieu, 2009).
Applications in RNA Structure and Function
Dicistroviridae intergenic region (IGR) internal ribosome entry site(s) (IRES) RNAs facilitate a cap-independent pathway of translation initiation. The folded three-dimensional structure of the IRES RNA, solved by X-ray crystallography, and its local structural changes are critical for the IRES mechanism of action, providing insights into RNA structure and function (Pfingsten, Castile & Kieft, 2010).
Superhard Materials: Structural and Elastic Properties
Research on the structural, elastic, and electronic properties of superhard materials like IrN2 and IrN3 has been conducted using first principles calculations. This work is crucial for understanding the properties of these materials and their potential applications in various fields (Wu et al., 2007).
Iresine Herbstii and Iresinin IV
Iresineherbstii (blood leaves) is notable for different phytochemical constituents, including alkaloids, flavonoids, anthocyanins, and Iresinin IV. This herb has been used traditionally for various purposes, and its major colorant, Iresinin IV, has been studied for CNS, immunomodulatory, antibacterial, antiviral, and cytotoxic effects (Jaafar & Jaafar, 2021).
Research Education in Biomedical Fields
The impact of inclusive Research Education Communities (iRECs) on research outcomes and student learning in the biomedical field has been significant, as demonstrated by programs like SEA-PHAGES, which enhances student engagement in authentic scientific research (Hanauer et al., 2017).
Laser Ablation Inductively Coupled Plasma Mass Spectrometry (LA-ICP-MS)
LA-ICP-MS has been widely used for the analysis of biological samples. This technique is particularly important for bioimaging of metals and metalloids in biomedical research, ecological, and toxicological risk assessment (Pozebon et al., 2014).
Metabolic Fingerprinting in Plant Science
Metabolic fingerprinting using Fourier transform infrared (FT-IR) spectroscopy and chemometrics has been applied to study the effect of salinity on tomato fruit, highlighting its significance in plant science research (Johnson et al., 2003).
Infrared Spectroscopy in Health and Plant Science
Infrared (IR) spectroscopy and imaging have extended applications in health and plant sciences, aiding in disease assessment and the study of environmental stresses on plants (Kumar et al., 2016).
Reproducibility in Scientific Research
Addressing the issue of reproducibility in scientific research, particularly in the life sciences, is crucial for the integrity and advancement of scientific knowledge (Blow, 2014).
Bioinformatics in Influenza Virus Research
The Influenza Research Database (IRD) is a significant bioinformatics resource supporting influenza virus research, providing a comprehensive collection of data, analysis, and visualization tools for vaccine, diagnostics, and therapeutic development (Zhang et al., 2016).
特性
CAS番号 |
78413-55-5 |
|---|---|
製品名 |
Iresinin I |
分子式 |
C36H42N2O23 |
分子量 |
870.7 g/mol |
IUPAC名 |
(2S)-5-[(2S,3R,4S,5S,6R)-6-[[(3R)-4-carboxy-3-hydroxy-3-methylbutanoyl]oxymethyl]-3-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-1-[(2E)-2-[(2S)-2,6-dicarboxy-2,3-dihydro-1H-pyridin-4-ylidene]ethylidene]-6-hydroxy-2,3-dihydroindol-1-ium-2-carboxylate |
InChI |
InChI=1S/C36H42N2O23/c1-36(56,9-21(40)41)10-22(42)57-11-20-23(43)25(45)29(61-34-27(47)24(44)26(46)28(60-34)33(54)55)35(59-20)58-19-7-13-6-17(32(52)53)38(16(13)8-18(19)39)3-2-12-4-14(30(48)49)37-15(5-12)31(50)51/h2-4,7-8,15,17,20,23-29,34-35,43-47,56H,5-6,9-11H2,1H3,(H6,39,40,41,48,49,50,51,52,53,54,55)/t15-,17-,20+,23+,24-,25-,26-,27+,28-,29+,34-,35+,36+/m0/s1 |
InChIキー |
GTTSBGCXUNBAOH-ZQHVOMFASA-N |
異性体SMILES |
C[C@@](CC(=O)O)(CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C(C=C3C(=C2)C[C@H]([N+]3=C/C=C/4\C[C@H](NC(=C4)C(=O)O)C(=O)O)C(=O)[O-])O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O)O)O |
SMILES |
CC(CC(=O)O)(CC(=O)OCC1C(C(C(C(O1)OC2=C(C=C3C(=C2)CC([N+]3=CC=C4CC(NC(=C4)C(=O)O)C(=O)O)C(=O)[O-])O)OC5C(C(C(C(O5)C(=O)O)O)O)O)O)O)O |
正規SMILES |
CC(CC(=O)O)(CC(=O)OCC1C(C(C(C(O1)OC2=C(C=C3C(=C2)CC([N+]3=CC=C4CC(NC(=C4)C(=O)O)C(=O)O)C(=O)[O-])O)OC5C(C(C(C(O5)C(=O)O)O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



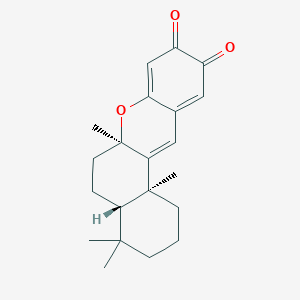

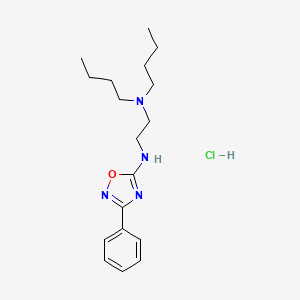
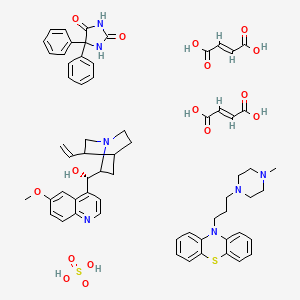
![(2S)-4-[(2R)-9-[(2R,5S)-5-[(1S,4S)-4-[(2S,5R,6S)-6-decyl-5-hydroxyoxan-2-yl]-1,4-dihydroxybutyl]oxolan-2-yl]-2-hydroxynonyl]-2-methyl-2H-furan-5-one](/img/structure/B1246854.png)
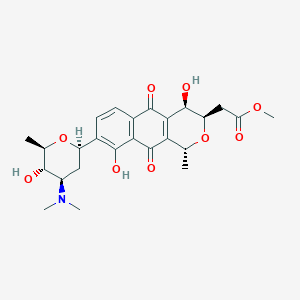

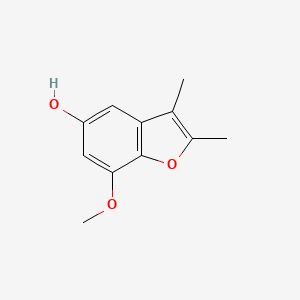
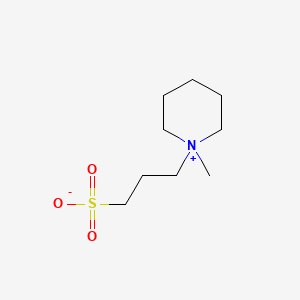

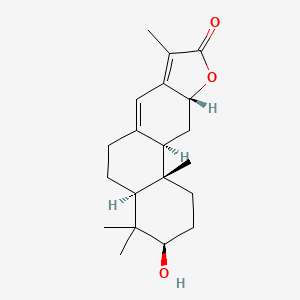
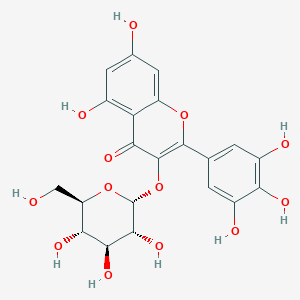
![(1S,4S,7S,10S,13S,16S)-4-benzyl-7-(1H-indol-3-ylmethyl)-16-(2-methylpropyl)-13-(2-methylsulfanylethyl)-2,5,8,11,14,17,20-heptazabicyclo[8.8.4]docosane-3,6,9,12,15,18,21-heptone](/img/structure/B1246867.png)
